molecular formula C14H15NO7 B017619 Methyl-4,4-dimethoxy-2-(3-nitrobenzylidene)-acetoacetate CAS No. 67448-15-1

Methyl-4,4-dimethoxy-2-(3-nitrobenzylidene)-acetoacetate

Cat. No.: B017619
CAS No.: 67448-15-1
M. Wt: 309.27 g/mol
InChI Key: WJMUEQYQRJJCRC-FLIBITNWSA-N
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Description

Methyl-4,4-dimethoxy-2-(3-nitrobenzylidene)-acetoacetate is an organic compound with the molecular formula C14H15NO7 It is characterized by the presence of a nitrobenzylidene group attached to an acetoacetate moiety, along with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-4,4-dimethoxy-2-(3-nitrobenzylidene)-acetoacetate typically involves a multi-step reaction process. One common method includes the condensation of 3-nitrobenzaldehyde with methyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl-4,4-dimethoxy-2-(3-nitrobenzylidene)-acetoacetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, sulfuric acid.

    Substitution: Sodium hydroxide, alkyl halides.

Major Products Formed

    Reduction: Methyl-4,4-dimethoxy-2-(3-aminobenzylidene)-acetoacetate.

    Oxidation: Methyl-4,4-dimethoxy-2-(3-nitrobenzylidene)-acetaldehyde or Methyl-4,4-dimethoxy-2-(3-nitrobenzylidene)-acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl-4,4-dimethoxy-2-(3-nitrobenzylidene)-acetoacetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Material Science: It can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl-4,4-dimethoxy-2-(3-nitrobenzylidene)-acetoacetate depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl-4,4-dimethoxy-2-(4-nitrobenzylidene)-acetoacetate: Similar structure but with the nitro group in the para position.

    Methyl-4,4-dimethoxy-2-(2-nitrobenzylidene)-acetoacetate: Similar structure but with the nitro group in the ortho position.

    Ethyl-4,4-dimethoxy-2-(3-nitrobenzylidene)-acetoacetate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl-4,4-dimethoxy-2-(3-nitrobenzylidene)-acetoacetate is unique due to the specific positioning of the nitro group and the methoxy groups, which can influence its reactivity and the types of reactions it undergoes. This uniqueness makes it a valuable compound for specific synthetic applications and potential biological activities.

Properties

IUPAC Name

methyl (2Z)-4,4-dimethoxy-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO7/c1-20-13(17)11(12(16)14(21-2)22-3)8-9-5-4-6-10(7-9)15(18)19/h4-8,14H,1-3H3/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMUEQYQRJJCRC-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(C(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439758
Record name METHYL-4,4-DIMETHOXY-2-(3-NITROBENZYLIDENE)-ACETOACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75530-05-1, 67448-15-1
Record name Butanoic acid, 4,4-dimethoxy-2-[(3-nitrophenyl)methylene]-3-oxo-, methyl ester, (Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75530-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL-4,4-DIMETHOXY-2-(3-NITROBENZYLIDENE)-ACETOACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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